molecular formula C9H11N5O3 B13757063 N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide

N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide

Cat. No.: B13757063
M. Wt: 237.22 g/mol
InChI Key: LQRRWTNHPOGNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide is a heterocyclic compound featuring a fused triazolo-pyrimidine core with acetamide and methyl substituents. Its structural complexity arises from the triazolo[4,3-c]pyrimidine scaffold, which is functionalized with two ketone groups (5,7-dioxo) and methyl groups at positions 3 and 4.

Properties

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

N-(3,6-dimethyl-5,7-dioxo-1H-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide

InChI

InChI=1S/C9H11N5O3/c1-4-11-12-7-6(10-5(2)15)8(16)13(3)9(17)14(4)7/h12H,1-3H3,(H,10,15)

InChI Key

LQRRWTNHPOGNNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC2=C(C(=O)N(C(=O)N12)C)NC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazolopyrimidine core allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolopyrimidine Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide (Target) Triazolo[4,3-c]pyrimidine 3,6-dimethyl; 5,7-dioxo; 8-acetamide C₁₁H₁₂N₆O₃ 276.25* High polarity due to ketones and acetamide; potential for H-bonding.
N-(8-Methyl-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide Triazolo[1,5-c]pyrimidine 8-methyl; 7-phenyl; 5-acetamide C₁₄H₁₃N₅O 267.29 Lipophilic phenyl group; reduced solubility compared to target compound.
2-(4,6-Dimethyl-1,5-dioxo-8-phenyl-pyrrolo-triazolo[4,3-a]pyrimidin-2-yl)-N-(2,5-dimethylphenyl)acetamide Pyrrolo-triazolo[4,3-a]pyrimidine 4,6-dimethyl; 1,5-dioxo; 8-phenyl; 2-acetamide C₂₈H₂₇N₅O₃ 481.55 Extended π-system from pyrrole fusion; enhanced steric bulk.
6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine Triazolo[4,3-b]pyridazine 6-methyl; 8-(pyridin-4-yl)ethylamine C₁₃H₁₅N₇ 269.31 Basic pyridyl group improves solubility; distinct core heterocycle.

*Calculated based on molecular formula.

Key Observations:

Core Heterocycle Variations: The target compound’s triazolo[4,3-c]pyrimidine core differs from triazolo[1,5-c]pyrimidine and triazolo[4,3-b]pyridazine , altering electronic properties and binding affinities.

Substituent Effects :

  • Polarity : The target compound’s 5,7-dioxo groups and acetamide enhance polarity compared to phenyl-substituted analogs .
  • Solubility : Pyridyl-ethylamine in ’s compound improves aqueous solubility via basic nitrogen, whereas phenyl groups in increase lipophilicity.

Insights:

  • The target compound’s synthesis likely follows methods similar to ’s acetylation of hydrazino intermediates (e.g., compound 7) .
  • Bromination and iodination (e.g., compounds 8–10 in ) demonstrate strategies for introducing halogens, which could modulate bioactivity .

Stability and Reactivity

  • Hydrolytic Stability : The 5,7-dioxo groups in the target compound may render it susceptible to hydrolysis under acidic/basic conditions compared to acetylated derivatives (e.g., compound 11 in ) .
  • Thermal Stability : Methyl and phenyl substituents (e.g., ) generally enhance thermal stability by reducing ring strain.

Biological Activity

N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide (CAS Number: 78105-51-8) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₁N₅O₃
Molecular Weight237.215 g/mol
CAS Number78105-51-8
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The biological activity of this compound is largely attributed to its structural similarity to other triazolo-pyrimidine derivatives. These compounds are known to exhibit:

  • Anticancer Activity : Triazolo-pyrimidines have been shown to induce apoptosis in various cancer cell lines. They can affect cell cycle progression by inducing G0/G1 phase arrest and promoting cell death pathways .
  • Antimicrobial Effects : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it may act by disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
  • Antiviral Properties : Some derivatives within this class have been reported to inhibit viral replication and could serve as potential treatments for viral infections such as HIV and SARS-CoV-2 .

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various triazolo-pyrimidine derivatives on human cancer cell lines (e.g., MDA-MB-231), the compound exhibited notable antiproliferative activity. The IC50 value was determined to be approximately 27.6 μM, indicating a strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial activity of this compound against various bacterial strains. Results showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 15 μg/mL. This suggests that the compound could be a candidate for treating resistant bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its structure. Modifications at specific positions can enhance its potency and selectivity against target cells:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at strategic positions has been correlated with increased cytotoxicity.
  • Alkyl Substituents : Variations in alkyl chain lengths and branching can significantly affect the compound's solubility and membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.